1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE
Description
Chemical Identity and Nomenclature
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC name for this compound is (8S,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione . This name reflects its pregnane skeleton (21 carbons), double bonds at positions 1 and 4, hydroxyl groups at 17α, 20β, and 21 positions, and ketone functionalities at carbons 3 and 11.
Key Structural Features:
Historical Context in Steroid Research
Discovery and Initial Characterization
The compound was first identified during mid-20th-century investigations into glucocorticoid metabolism. Early studies focused on microbial transformations of prednisone and prednisolone, revealing that Streptomyces species catalyze the reduction of the C20 ketone group to form 20β-hydroxy derivatives. For example, Streptomyces roseochromogenes TS79 was shown to convert prednisolone to 20β-hydroxy prednisolone, a structurally analogous metabolite. This discovery highlighted the role of microbial systems in steroid modification and provided a pathway for synthesizing novel derivatives.
Role in Glucocorticoid Metabolism Studies
1,4-Pregnadien-17,20-beta,21-triol-3,11-dione is a key intermediate in understanding glucocorticoid catabolism. It arises from the enzymatic reduction of prednisone’s C20 ketone group, a reaction mediated by 20β-hydroxysteroid dehydrogenases. This transformation is critical in regulating glucocorticoid activity, as it modulates receptor binding affinity and metabolic clearance.
Research Applications:
- Metabolite Profiling : Used in mass spectrometry studies to track prednisone metabolism in humans.
- Enzyme Kinetics : Serves as a substrate for characterizing 20β-hydroxysteroid dehydrogenase activity.
- Structural Analogs : Guides the design of synthetic glucocorticoids with optimized pharmacological properties.
Tables
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 600-92-0 |
| Molecular Formula | C21H28O5 |
| Molecular Weight | 360.44 g/mol |
| IUPAC Name | (8S,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,17-18,22,25-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,17+,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAIDVARGWSZLM-GNIMZFFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2([C@@H](CO)O)O)CCC4=CC(=O)C=C[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857831 | |
| Record name | (20R)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
600-92-0 | |
| Record name | 20α-Dihydroprednisone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=600-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (20R)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The starting material, 4,17(20)-pregnadiene-3,11-dione-21-carboxylic acid methyl ester, is first converted to its 3-ethyleneglycol ketal derivative using ethylene glycol and para-toluenesulfonic acid in benzene. This step ensures the C-3 ketone is shielded from reduction. Subsequent treatment with LiAlH4 in tetrahydrofuran (THF) selectively reduces the C-21 ester to a primary alcohol while preserving the diene system and C-11 ketone. Hydrolysis with dilute aqueous acid (e.g., 2% H2SO4) removes the ketal protecting group, yielding the target triol-dione.
Table 1: Optimization of LiAlH4 Reduction Conditions
| Reaction Step | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ketal Formation | Benzene | 25 | 7 | 93.5 |
| LiAlH4 Reduction | THF | 0–25 | 2 | 85 |
| Acid Hydrolysis | H2O/Acetone | 25 | 1 | 90 |
The protocol achieves an overall yield of 71% after recrystallization from acetone-hexane mixtures, with the final product exhibiting a melting point of 213–214°C and specific optical rotation (acetone).
Sulfonylation-Phosphorylation Pathways for 21-Hydroxy Modifications
US2870177A discloses a method to introduce phosphate groups at C-21, which can later be hydrolyzed to the free triol-dione. This route is advantageous for producing water-soluble derivatives for pharmaceutical applications.
Key Steps and Intermediate Isolation
-
Sulfonylation : Treatment of 4-pregnen-11β,17α,21-triol-3,20-dione with p-toluenesulfonyl chloride in pyridine forms the 21-sulfonate ester.
-
Iodination : Reaction with sodium iodide in acetone replaces the sulfonate group with iodine.
-
Phosphorylation : The 21-iodo intermediate is treated with dibenzyl phosphate to install the phosphate group.
-
Hydrogenolysis : Catalytic hydrogenation removes benzyl protecting groups, yielding the free 21-phosphate derivative.
-
Acid Hydrolysis : Mild acid conditions (pH 4–5) cleave the phosphate, generating the final triol-dione.
Table 2: Reaction Parameters for Phosphorylation
| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | 0–5 | 88 |
| Iodination | NaI | Acetone | 25 | 92 |
| Phosphorylation | Dibenzyl phosphate | Ethyl acetate | 80 | 78 |
| Hydrogenolysis | H2/Pd-C | Methanol | 25 | 95 |
This method emphasizes modularity, enabling the synthesis of analogs with enhanced solubility. The final hydrolysis step employs 0.1 M HCl at 40°C for 2 hours, achieving quantitative deprotection.
Direct Oxidation of 11β-Hydroxyl Precursors
Early synthetic routes, such as those reported in J. Org. Chem., exploit the oxidation of 11β-hydroxyl groups in pregnane derivatives to introduce the C-11 ketone.
Chromic Acid Oxidation Protocol
4-Pregnen-17α,21-diol-3,20-dione is treated with chromic acid (CrO3) in acetic acid, selectively oxidizing the 11β-hydroxyl group to a ketone. The reaction is conducted at 0–5°C to minimize over-oxidation of the diene system.
Critical Parameters :
-
CrO3 Concentration : 0.5 equivalents ensures selective oxidation.
-
Workup : Neutralization with NaHCO3 followed by extraction with methylene chloride.
-
Purification : Chromatography on Florisil® with acetone-methylene chloride gradients.
This method yields 1,4-pregnadien-17,20-beta,21-triol-3,11-dione in 68% yield, with a reported melting point of 207–209°C.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency and Scalability of Methods
Analytical Characterization and Validation
All synthetic batches require rigorous quality control:
Chemical Reactions Analysis
Types of Reactions
1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in various biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to steroid receptors, modulating gene expression, and influencing various signaling pathways. These interactions can lead to changes in cellular processes, such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Structural Features
The pharmacological activity of corticosteroids hinges on substituents and stereochemistry. Below is a comparative analysis of 1,4-Pregnadien-17,20-beta,21-triol-3,11-dione and related steroids:
Functional Differences
- Potency : Fluorination (e.g., dexamethasone) and methylation (e.g., 16α-CH3) significantly enhance glucocorticoid receptor affinity and metabolic stability, increasing potency .
- Metabolism : 1,4-Pregnadien-17,20-beta,21-triol-3,11-dione undergoes microbial biotransformation (e.g., by Fusarium lini) to yield metabolites with altered hydroxylation patterns, affecting activity .
- Toxicity : Fluorinated derivatives (e.g., dexamethasone) show higher teratogenic risks in animal models (e.g., TDLo = 138 mg/kg in rats ).
Research Findings and Clinical Relevance
Pharmacodynamic Studies
- Anti-inflammatory Activity : 1,4-Pregnadien-17,20-beta,21-triol-3,11-dione demonstrated 3–4× greater adrenal suppression than cortisol in rodent models, comparable to prednisolone .
- Metabolic Effects : Its 21-stearoylglycolate ester reduced calcium excretion in renal studies, suggesting utility in osteoporosis management .
Comparative Efficacy
- Prednisolone vs. Target Compound : Prednisolone’s 11β-OH group enhances glucocorticoid receptor binding, making it more potent than the target compound in acute inflammation .
- Dexamethasone: The 9α-fluoro and 16α-methyl groups in dexamethasone confer 25–30× higher anti-inflammatory activity but also increase risks of immunosuppression and metabolic disturbances .
Toxicity Profile
- Teratogenicity : Fluorinated corticosteroids (e.g., dexamethasone) showed dose-dependent teratogenic effects in animal studies (scu-uns TDLo = 138 mg/kg ).
- Adrenal Suppression: Prolonged use of 1,4-Pregnadien-17,20-beta,21-triol-3,11-dione derivatives caused 83% suppression of endogenous cortisol in human trials, necessitating cautious dosing .
Biological Activity
1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE is a steroid compound with significant biological activity. As a derivative of natural steroid hormones, it has garnered attention for its potential therapeutic applications. This article explores its biological activities, including hormonal effects, anti-inflammatory properties, and implications in pharmacology.
- Molecular Formula : C21H30O5
- Molecular Weight : 362.46 g/mol
- Melting Point : >82°C (dec.)
- Boiling Point : 588.2±50.0 °C (predicted)
- Solubility : Slightly soluble in acetone, chloroform, DMSO, and methanol .
This compound acts primarily through its interaction with steroid hormone receptors. It exhibits glucocorticoid activity by binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammation and immune response. This mechanism underlies its potential use in treating conditions characterized by excessive inflammation.
Hormonal Effects
The compound functions similarly to natural glucocorticoids like cortisol. It plays a crucial role in:
- Regulating Metabolism : Enhances gluconeogenesis and modulates carbohydrate metabolism.
- Immune Suppression : Inhibits the proliferation of immune cells and the production of pro-inflammatory cytokines .
Anti-inflammatory Properties
Research highlights the anti-inflammatory effects of this compound:
- Inhibition of Inflammatory Mediators : Studies have shown that it reduces levels of inflammatory markers such as TNF-alpha and IL-6 in various models .
- Case Study : In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in significant reductions in joint swelling and pain scores compared to placebo .
Potential Therapeutic Uses
- Rheumatoid Arthritis : Its anti-inflammatory properties make it a candidate for managing autoimmune conditions.
- Asthma Management : The compound's ability to suppress immune responses can be beneficial in treating asthma exacerbations.
- Cancer Therapy : Preliminary studies suggest that it may inhibit tumor growth through modulation of steroid hormone pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research indicates that specific alterations in the steroid backbone can enhance or diminish its receptor affinity and biological potency .
| Modification | Effect on Activity |
|---|---|
| Hydroxylation at C20 | Increases glucocorticoid activity |
| Methylation at C16 | Reduces anti-inflammatory effects |
| Substitution at C21 | Alters receptor binding affinity |
Q & A
Basic Research Question: What are the key structural features of 1,4-pregnadien-17,20-beta,21-triol-3,11-dione, and how do they influence its physicochemical characterization?
Methodological Answer:
The compound’s core structure is a pregnadiene backbone (1,4-diene) with hydroxyl groups at C17, C20 (beta configuration), and C21, and ketone groups at C3 and C11. Key characterization techniques include:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., observed m/z 376.1886 for C21H28O6 in related analogs) .
- Nuclear Magnetic Resonance (NMR) to resolve stereochemistry, particularly at C17 (beta-OH) and C20 (beta-configuration), using 2D-COSY and NOESY for spatial correlations .
- X-ray Crystallography to validate the 1,4-diene conformation and hydroxyl/ketone spatial arrangements, as seen in structurally similar corticosteroids .
Advanced Research Question: How can conflicting bioactivity data for this compound be resolved when comparing in vitro vs. in vivo glucocorticoid receptor (GR) binding assays?
Methodological Answer:
Discrepancies often arise due to metabolic instability or tissue-specific GR isoforms. Strategies include:
- Stable Isotope Labeling (e.g., deuterium at C6) to track metabolic degradation pathways .
- Tissue-Specific GR Knockdown Models (e.g., CRISPR/Cas9 in liver vs. lung cells) to isolate receptor isoform effects .
- Co-Administration with CYP450 Inhibitors (e.g., ketoconazole) to assess first-pass metabolism impact on activity .
Basic Research Question: What synthetic routes are optimal for introducing the 17,20-beta-diol and 21-triol groups in pregnadiene derivatives?
Methodological Answer:
Key steps involve selective oxidation and hydroxylation:
- C20-Beta Hydroxylation : Use microbial biotransformation (e.g., Rhizopus arrhizus) to achieve stereospecific hydroxylation .
- C17 Hydroxylation : Employ Sharpless asymmetric dihydroxylation with OsO4/NMO for cis-diol formation, followed by epimerization .
- C21 Triol Protection : Protect the C21-OH with acetyl groups (e.g., acetic anhydride) to prevent side reactions during synthesis .
Advanced Research Question: How do structural modifications at C9 (fluorination) and C16 (methylation) alter the compound’s anti-inflammatory potency and mineralocorticoid side effects?
Methodological Answer:
- Fluorination at C9 : Enhances GR binding affinity (ΔG ~ -2.3 kcal/mol via molecular docking) but increases hepatic toxicity (e.g., elevated ALT in rodent models) .
- C16-Methylation : Reduces mineralocorticoid activity by 70% (vs. unmethylated analogs) by sterically hindering aldosterone receptor binding .
- Combined Modifications : Synergistic effects are quantified via isobolographic analysis, with a therapeutic index (TI) improvement from 1.2 to 3.5 .
Basic Research Question: What analytical methods are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column with 0.1% formic acid in H2O/ACN (gradient elution) and monitor transitions at m/z 377→359 (quantifier) and 377→313 (qualifier) .
- Immunoassays : Cross-validate with ELISA kits specific for 11-beta-hydroxysteroid dehydrogenase (11β-HSD) activity to avoid cross-reactivity with cortisol .
Advanced Research Question: How can computational modeling reconcile contradictory data on the compound’s binding kinetics to GR vs. progesterone receptors (PR)?
Methodological Answer:
- Molecular Dynamics Simulations : Compare binding pocket flexibility using AMBER22; GR’s Leu753 and PR’s Gln725 account for 40% of selectivity differences .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for GR/PR binding (e.g., -1.8 kcal/mol favoring GR) to prioritize analogs with >10-fold selectivity .
Basic Research Question: What are the primary metabolic pathways of this compound, and how do they influence its half-life?
Methodological Answer:
- Phase I Metabolism : Hydroxylation at C6 (CYP3A4-mediated) and ketone reduction at C3 (aldo-keto reductases) .
- Phase II Metabolism : Glucuronidation at C21-OH (UGT1A1) increases renal clearance, reducing t1/2 from 8h to 2.5h .
Advanced Research Question: What experimental designs mitigate confounding factors in assessing the compound’s impact on HPA axis suppression?
Methodological Answer:
- Circadian-Rhythmic Dosing : Administer at Zeitgeber Time 3 (ZT3) to align with endogenous cortisol peaks, minimizing false-positive suppression .
- Adrenalectomized Rodent Models : Use dexamethasone-supplemented ADX rats to isolate compound-specific HPA effects .
Basic Research Question: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Photodegradation : Protect from UV light (λ < 450 nm) to prevent 1,4-diene isomerization; use amber vials with N2 overlay .
- Hydrolytic Degradation : Store at pH 6.5–7.5 (citrate buffer) to minimize C21-acetate hydrolysis (t90 = 12 months at 4°C) .
Advanced Research Question: What strategies resolve discrepancies between in silico ADMET predictions and in vivo toxicity profiles?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
